![molecular formula C18H24N2O3 B4840607 2-(4-tert-butylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide](/img/structure/B4840607.png)
2-(4-tert-butylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide
Übersicht
Beschreibung
2-(4-tert-butylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide, commonly known as TTX-resistant sodium channel blocker, is a synthetic compound that has been widely used in scientific research. This compound has shown promising results in the field of neuroscience and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various neurological disorders.
Wirkmechanismus
2-(4-tert-butylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide works by binding to the voltage-gated sodium channels in the nervous system, which are responsible for the conduction of pain signals. By blocking these channels, the compound can effectively reduce the transmission of pain signals, thereby providing relief from chronic pain conditions.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-tert-butylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has a selective effect on TTX-resistant sodium channels, which are predominantly found in sensory neurons. This compound has been found to be effective in reducing pain without causing significant side effects or toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(4-tert-butylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is its selectivity for TTX-resistant sodium channels, which makes it a valuable tool for studying the role of these channels in chronic pain conditions. However, the compound is relatively new and its long-term effects on the nervous system are still unknown. Furthermore, the synthesis of this compound can be challenging and time-consuming, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-tert-butylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide. One area of interest is the development of more selective TTX-resistant sodium channel blockers that can target specific subtypes of these channels. Another potential direction is the investigation of the compound's effects on other neurological disorders, such as epilepsy and multiple sclerosis. Finally, further research is needed to determine the long-term safety and efficacy of this compound in humans.
Wissenschaftliche Forschungsanwendungen
TTX-resistant sodium channel blockers have been extensively studied for their potential application in the treatment of various neurological disorders, including chronic pain, epilepsy, and multiple sclerosis. 2-(4-tert-butylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been found to be particularly effective in blocking TTX-resistant sodium channels, which are implicated in chronic pain conditions.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12-11-15(20-23-12)19-16(21)18(5,6)22-14-9-7-13(8-10-14)17(2,3)4/h7-11H,1-6H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSOWODNOSBPAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)(C)OC2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.